![molecular formula C25H27N5O B2521483 2-methyl-N-(2-morpholin-4-ylethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900886-33-1](/img/structure/B2521483.png)
2-methyl-N-(2-morpholin-4-ylethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-methyl-N-(2-morpholin-4-ylethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolopyrimidinone family, which has been extensively studied for its potential pharmacological properties. The structural modifications in this family of compounds have been shown to affect their biological activity, including their potential as anti-inflammatory agents and receptor antagonists.
Synthesis Analysis
The synthesis of related pyrazolopyrimidinone derivatives typically involves the introduction of various substituents to the core structure to enhance biological activity. For instance, the introduction of lipophilic groups and acyl or carbamoyl moieties has been shown to be crucial for binding efficiency and selectivity to certain receptors, such as the human A3 adenosine receptor (hA3 AR) . The synthesis of these compounds can involve cyclization reactions and the careful selection of substituents to achieve the desired pharmacological profile.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidinone derivatives is characterized by a bicyclic scaffold that can be modified at various positions to achieve selectivity and potency. For example, the introduction of a para-methoxy group on the phenyl ring or the presence of acyl groups on the 7-amino group has been found to be important for the binding to hA3 AR . The crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, revealed that molecules can form dimers via hydrogen bonds and are packed into layers by π-stacking interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolopyrimidinone derivatives can include cyclization and functionalization steps. The choice of reagents and conditions, such as the use of Ni(NO3)2 in the synthesis of triazolopyrimidinone derivatives, can influence the formation of the desired products and their subsequent biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidinone derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, stability, and ability to interact with biological targets. For example, the presence of a basic amine group has been shown to be necessary for activity against σ1 receptors, and the nature of the substituents can greatly influence the selectivity and potency of the compounds .
Applications De Recherche Scientifique
Design and Synthesis in Drug Discovery
The chemical compound 2-methyl-N-(2-morpholin-4-ylethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, while not directly referenced in available literature, falls within the category of pyrazine derivatives, which have been widely studied for their potential in drug discovery and development. For instance, the design, synthesis, and molecular docking studies of pyrazine-containing 1,2,3-triazole derivatives demonstrate the significance of pyrazine derivatives in medicinal chemistry. These compounds have been synthesized with excellent yields and evaluated against selected drug targets of cancer and diabetes, highlighting their potential efficacy and application in therapeutic areas (Ruddarraju et al., 2017).
Anti-Platelet Aggregation Activity
Another important application of pyrazine derivatives is their role in anti-platelet aggregation. A study reported the anti-platelet aggregation activity of various pyrazine compounds, showcasing the potential of these derivatives in preventing thrombotic diseases. Alkyl- and arylpyrazines, particularly 2,3-diphenylpyrazines, were found to possess strong inhibitory activity, indicating the therapeutic potential of pyrazine derivatives in cardiovascular diseases (Ohta et al., 1997).
Anticonvulsant Activity and Sodium Channel Blocking
The synthesis and evaluation of 3-aminopyrroles, which can be chemically related to pyrazine derivatives, have shown considerable anticonvulsant activity and lack of neurotoxicity. Specifically, compounds like 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester exhibited high activity in neurogenic pain models, blocking sodium channels in a frequency-dependent manner. This highlights the potential of pyrazine derivatives in the development of new treatments for neuropathic pain and epilepsy (Unverferth et al., 1998).
Antimicrobial and Antitumor Applications
Pyrazine derivatives have also shown promise in antimicrobial and antitumor applications. Novel N-arylpyrazole-containing enaminones have been synthesized and evaluated against Helicobacter pylori, showcasing the antimicrobial potential of these compounds. Moreover, their cytotoxic effects against human breast and liver carcinoma cell lines have been screened, with some compounds exhibiting inhibitory effects comparable to those of standard drugs (Riyadh, 2011).
Corrosion Inhibition Performance
Beyond biomedical applications, pyrazine derivatives have been explored for their corrosion inhibition performance on steel surfaces. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption properties of pyrazine compounds, revealing their potential as corrosion inhibitors. This highlights the versatility of pyrazine derivatives in various industrial applications, including the protection of metal surfaces against corrosion (Obot & Gasem, 2014).
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O/c1-19-24(21-10-6-3-7-11-21)25-27-22(20-8-4-2-5-9-20)18-23(30(25)28-19)26-12-13-29-14-16-31-17-15-29/h2-11,18,26H,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWASQQIXIWIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NCCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(morpholin-4-yl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.